molecular formula C22H16ClN3O2 B2505904 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-50-7

4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2505904
CAS RN: 898428-50-7
M. Wt: 389.84
InChI Key: UVBHAFDPKCTKNK-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical entity that appears to be related to the class of quinazolinone derivatives. These compounds are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug design and synthesis. The specific compound is not directly mentioned in the provided papers, but the synthesis and structural analysis of related compounds can give insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related quinazolinone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a compound with a similar quinazolinone core, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate. This process included substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . This suggests that the synthesis of this compound could also involve a multi-step synthetic route, potentially starting from a benzamide precursor and incorporating chlorination and cyclization steps.

Molecular Structure Analysis

The molecular structure of compounds in the quinazolinone class can be confirmed using various analytical techniques such as NMR and MS spectrum . Additionally, X-ray crystallographic analysis has been used to corroborate the molecular structure of related compounds, such as 4-amino-2-aryl-2-oxazolines . These techniques would likely be applicable in confirming the structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinone derivatives can be quite diverse. For example, the reaction of N-(Dichloromethylene)benzamide with amidines leads to the formation of oxo-s-triazines, demonstrating the reactivity of benzamide derivatives under certain conditions . Similarly, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . These reactions highlight the potential pathways and reactivity that could be explored in the synthesis of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly provided, we can infer from related compounds that these properties would be influenced by the quinazolinone core and the substituents attached to it. The presence of a chloro group and a benzamide moiety would affect the compound's polarity, solubility, and potential for forming intermolecular interactions. The synthesis and structural confirmation methods mentioned earlier would also be instrumental in determining these properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research involves the synthesis of quinazoline derivatives and their evaluation for antimicrobial activities. For example, studies have developed compounds with significant antimicrobial potential against various bacterial and fungal strains. These compounds are synthesized through complex chemical reactions involving quinazolinone structures, indicating the chemical versatility and potential pharmaceutical application of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives.

  • Antibacterial and Antifungal Potentials

    Compounds derived from quinazolinone frameworks, similar to the one mentioned, have shown promising antibacterial and antifungal activities. The synthesis of these compounds involves multiple steps, including the formation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against a range of microbial pathogens, demonstrating good activity against standard drugs (Patel & Shaikh, 2011).

  • Antimicrobial Screening

    Novel quinazolinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, highlighting the antimicrobial potential of quinazolinone-based compounds. These studies elucidate the structural requirements for antimicrobial efficacy, contributing to the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).

Antitumor Activity

Quinazolinone derivatives have also been explored for their antitumor activities. Research in this area aims to develop compounds with high cytotoxicity against tumor cells, potentially offering new avenues for cancer treatment.

  • Development of Water-Soluble Antitumor Agents

    Efforts to increase the water solubility of quinazolinone-based antitumor agents have led to the synthesis of analogs with enhanced cytotoxicity and unique biochemical characteristics, such as delayed cell-cycle arrest. These compounds represent a class with potential for in vivo evaluation and therapeutic application in cancer treatment (Bavetsias et al., 2002).

  • Synthesis of EGFR Inhibitors

    The design and synthesis of 3-methylquinazolinone derivatives as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) demonstrate significant antiproliferative activities against various tumor cells. These findings support the development of quinazolinone derivatives as novel anti-cancer drugs, highlighting their potential role in cancer therapy (Zhang et al., 2021).

properties

IUPAC Name

4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBHAFDPKCTKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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